Ethyl 3-phenylheptanoate
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Overview
Description
Ethyl 3-phenylheptanoate is an organic compound with the molecular formula C15H22O2. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylheptanoate can be synthesized through the esterification reaction between 3-phenylheptanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
3-phenylheptanoic acid+ethanolH2SO4Ethyl 3-phenylheptanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenylheptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-phenylheptanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Major Products
Hydrolysis: 3-phenylheptanoic acid and ethanol.
Reduction: 3-phenylheptanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3-phenylheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-phenylheptanoate depends on its specific applicationThese interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Ethyl 3-phenylheptanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Ethyl benzoate: Used in the synthesis of other chemicals and as a flavoring agent.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its phenyl group contributes to its aromatic characteristics, making it valuable in applications requiring specific fragrances or flavors .
Properties
CAS No. |
63473-85-8 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
ethyl 3-phenylheptanoate |
InChI |
InChI=1S/C15H22O2/c1-3-5-9-14(12-15(16)17-4-2)13-10-7-6-8-11-13/h6-8,10-11,14H,3-5,9,12H2,1-2H3 |
InChI Key |
OFJIDOTWHOWUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)OCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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